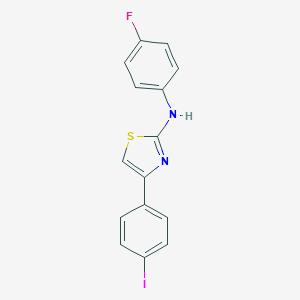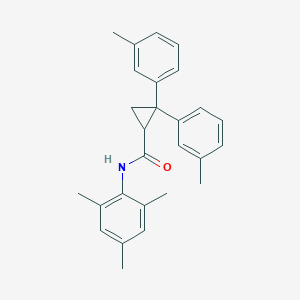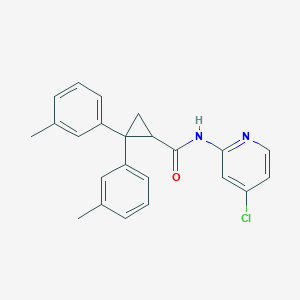![molecular formula C18H18N6O5 B392374 (Z)-4-AMINO-N'-[(4-METHOXY-3-NITROPHENYL)METHOXY]-N-(4-METHYLPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE](/img/structure/B392374.png)
(Z)-4-AMINO-N'-[(4-METHOXY-3-NITROPHENYL)METHOXY]-N-(4-METHYLPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-N-(4-methoxy-3-nitro-benzyloxy)-N’-p-tolyl-furazan-3-carboxamidine is a complex organic compound with potential applications in various fields of scientific research. This compound features a furazan ring, which is known for its stability and unique chemical properties. The presence of multiple functional groups, including amino, methoxy, nitro, and carboxamidine, makes it a versatile molecule for chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(4-methoxy-3-nitro-benzyloxy)-N’-p-tolyl-furazan-3-carboxamidine typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:
Nitration: Introduction of the nitro group to the benzene ring.
Methoxylation: Addition of the methoxy group to the benzene ring.
Formation of Furazan Ring: Cyclization to form the furazan ring.
Amination: Introduction of the amino group.
Carboxamidine Formation: Conversion to the carboxamidine group.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, methanol for methoxylation, and appropriate catalysts for cyclization and amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
4-Amino-N-(4-methoxy-3-nitro-benzyloxy)-N’-p-tolyl-furazan-3-carboxamidine can undergo various types of chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Replacement of functional groups with other substituents.
Cyclization: Formation of cyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Cyclization Catalysts: Acid or base catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amino derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Amino-N-(4-methoxy-3-nitro-benzyloxy)-N’-p-tolyl-furazan-3-carboxamidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 4-Amino-N-(4-methoxy-3-nitrobenzyl)oxy-1,2,5-oxadiazole-3-carboximidamide
- 3-[({3-nitro-4-methylphenyl}imino)methyl]-2-methyl-1H-indole
Uniqueness
4-Amino-N-(4-methoxy-3-nitro-benzyloxy)-N’-p-tolyl-furazan-3-carboxamidine is unique due to its combination of functional groups and the presence of the furazan ring. This structure imparts specific chemical properties and reactivity that distinguish it from similar compounds.
属性
分子式 |
C18H18N6O5 |
|---|---|
分子量 |
398.4g/mol |
IUPAC 名称 |
4-amino-N-[(4-methoxy-3-nitrophenyl)methoxy]-N'-(4-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide |
InChI |
InChI=1S/C18H18N6O5/c1-11-3-6-13(7-4-11)20-18(16-17(19)22-29-21-16)23-28-10-12-5-8-15(27-2)14(9-12)24(25)26/h3-9H,10H2,1-2H3,(H2,19,22)(H,20,23) |
InChI 键 |
VRBJSPFSYIHUBT-UHFFFAOYSA-N |
手性 SMILES |
CC1=CC=C(C=C1)N=C(C2=NON=C2N)NOCC3=CC(=C(C=C3)OC)[N+](=O)[O-] |
SMILES |
CC1=CC=C(C=C1)N=C(C2=NON=C2N)NOCC3=CC(=C(C=C3)OC)[N+](=O)[O-] |
规范 SMILES |
CC1=CC=C(C=C1)N=C(C2=NON=C2N)NOCC3=CC(=C(C=C3)OC)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(dibenzo[b,d]furan-3-yl)-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B392291.png)
![ETHYL (4Z)-4-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-2-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B392294.png)
![17-(3-Methoxyphenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B392298.png)
![2-(2-methyl-5-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B392299.png)
![1-(4-Methoxyphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B392300.png)
![2-(2-ethoxyphenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B392301.png)


![(4Z)-N-(2-methyl-5-nitrophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B392304.png)
![2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B392305.png)

![4-(4-Bromophenyl)-3-methyl-1-thia-4-azaspiro[4.5]decan-2-one](/img/structure/B392309.png)
![N'-(4-chlorobenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B392312.png)
![(4Z)-N-(4-acetylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B392313.png)
